(R)-1,1-Diphenyl-2-aminopropane, also known as (2R)-1,1-diphenylpropan-2-amine, is an organic compound characterized by a chiral center that imparts optical activity. This compound features two phenyl groups attached to a central carbon atom, which is also bonded to an amino group and a propyl chain. The specific configuration of this compound is crucial for its biological activity and applications in various fields.
The compound can be synthesized from starting materials such as benzophenone and appropriate amines. Its chemical structure is represented by the InChI code: InChI=1S/C15H17N/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,16H2,1H3.
(R)-1,1-Diphenyl-2-aminopropane belongs to the class of organic compounds known as amines, specifically secondary amines due to the presence of two phenyl substituents on the nitrogen atom. Its chiral nature classifies it as a chiral amine, which is significant in pharmaceutical applications.
The synthesis of (R)-1,1-Diphenyl-2-aminopropane typically involves several key steps:
In industrial settings, continuous flow reactors and automated systems may enhance the efficiency and yield of the synthesis process.
The reaction conditions for the Grignard reaction typically require anhydrous solvents and controlled temperatures to prevent side reactions. The reduction step may utilize various methodologies depending on the desired scale and purity of the final product.
The molecular structure of (R)-1,1-Diphenyl-2-aminopropane consists of:
The molecular formula is C15H17N, with a molecular weight of approximately 229.31 g/mol. The compound's stereochemistry is defined by its (R) configuration at the chiral center .
(R)-1,1-Diphenyl-2-aminopropane can undergo several chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts or reagents that can facilitate or hinder specific pathways.
The mechanism of action for (R)-1,1-Diphenyl-2-aminopropane primarily involves its interaction with biological targets like enzymes or receptors:
This mechanism highlights its potential therapeutic applications in pharmacology.
(R)-1,1-Diphenyl-2-aminopropane typically appears as a white crystalline solid with a melting point that varies based on purity and specific synthesis methods.
Key chemical properties include:
Relevant data regarding these properties can be found in chemical databases like PubChem.
(R)-1,1-Diphenyl-2-aminopropane has several scientific applications:
This compound's versatility underscores its importance in both academic research and industrial applications.
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: